molecular formula C11H12N2O2S B14574669 Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate CAS No. 61354-80-1

Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B14574669
CAS No.: 61354-80-1
M. Wt: 236.29 g/mol
InChI Key: KYXOZTOIESVTFX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a thiophene group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the thiophene group can participate in π-stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
  • (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide

Uniqueness

Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

61354-80-1

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 1-methyl-3-thiophen-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H12N2O2S/c1-3-15-11(14)8-7-13(2)12-10(8)9-5-4-6-16-9/h4-7H,3H2,1-2H3

InChI Key

KYXOZTOIESVTFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CC=CS2)C

Origin of Product

United States

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